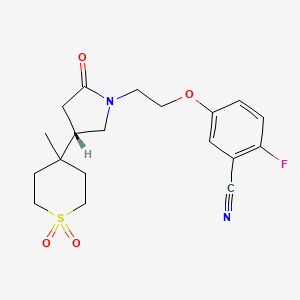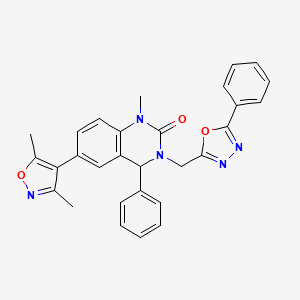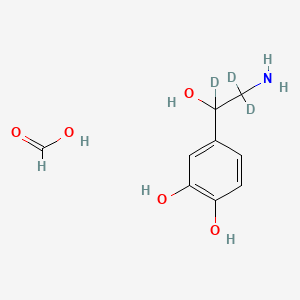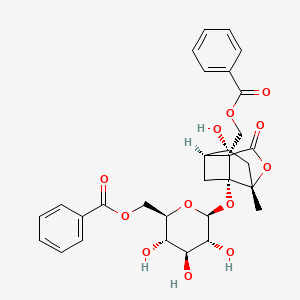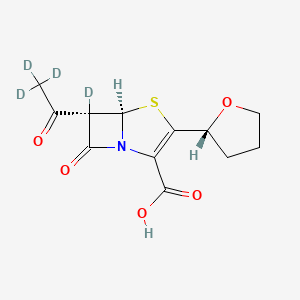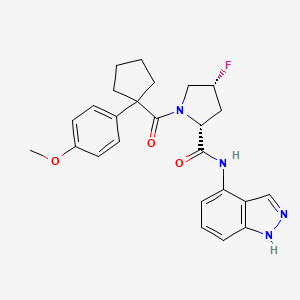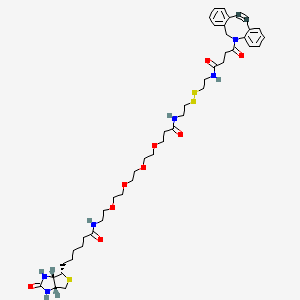
DBCO-SS-PEG4-Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-SS-PEG4-Biotin is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a versatile biotinylation reagent that facilitates copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . The compound consists of a dibenzocyclooctyne (DBCO) group, a disulfide bond (SS), a PEG4 spacer, and a biotin moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-SS-PEG4-Biotin involves multiple steps:
Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG4 spacer is introduced to enhance the hydrophilicity and solubility of the compound. This step involves the reaction of PEG with appropriate functional groups to form a stable linkage.
Biotinylation: The biotin moiety is attached to the PEG4 spacer through an amide bond formation, typically using biotin-NHS ester and PEG4-amine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as chromatography and crystallization to obtain high-purity this compound.
Quality Control: Ensuring the final product meets stringent purity and quality standards through analytical methods like HPLC and NMR
化学反応の分析
Types of Reactions
DBCO-SS-PEG4-Biotin undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC, forming a stable triazole linkage
Disulfide Bond Cleavage: The disulfide bond (SS) can be cleaved under reducing conditions, releasing the biotin moiety.
Common Reagents and Conditions
Azide-containing molecules: For SPAAC reactions.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage
Major Products Formed
Triazole-linked conjugates: Formed through SPAAC reactions.
Biotinylated molecules: Released upon disulfide bond cleavage
科学的研究の応用
DBCO-SS-PEG4-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Facilitates the labeling and detection of biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions
Medicine: Integral in the development of ADCs for targeted cancer therapy, allowing for the precise delivery of cytotoxic drugs to cancer cells
Industry: Employed in the production of diagnostic tools and biosensors
作用機序
DBCO-SS-PEG4-Biotin exerts its effects through:
SPAAC Reaction: The DBCO group reacts with azide-containing molecules, forming a stable triazole linkage without the need for a copper catalyst
Disulfide Bond Cleavage: The disulfide bond is cleaved under reducing conditions, releasing the biotin moiety, which can then interact with streptavidin for detection or purification purposes
類似化合物との比較
Similar Compounds
DBCO-PEG4-Biotin: Similar structure but lacks the disulfide bond, making it non-cleavable.
Biotin-PEG4-Alkyne: Uses an alkyne group instead of DBCO for click chemistry reactions.
Biotin-PEG4-Azide: Contains an azide group for click chemistry with alkyne-containing molecules.
Uniqueness
DBCO-SS-PEG4-Biotin is unique due to its:
Cleavable Disulfide Bond: Allows for the controlled release of the biotin moiety under reducing conditions
Copper-free Click Chemistry: Enables bioconjugation without the need for cytotoxic copper catalysts
特性
分子式 |
C45H62N6O9S3 |
|---|---|
分子量 |
927.2 g/mol |
IUPAC名 |
6-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C45H62N6O9S3/c52-40(13-3-1-2-12-39-44-37(33-61-39)49-45(56)50-44)46-19-23-58-25-27-60-29-28-59-26-24-57-22-18-42(54)48-21-31-63-62-30-20-47-41(53)16-17-43(55)51-32-36-10-5-4-8-34(36)14-15-35-9-6-7-11-38(35)51/h4-11,37,39,44H,1-3,12-13,16-33H2,(H,46,52)(H,47,53)(H,48,54)(H2,49,50,56)/t37-,39-,44-/m0/s1 |
InChIキー |
ZUNYXNOVQARZNV-LJFGWUDESA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


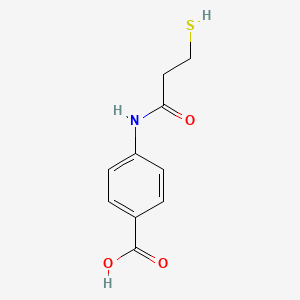
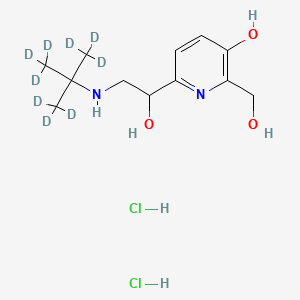

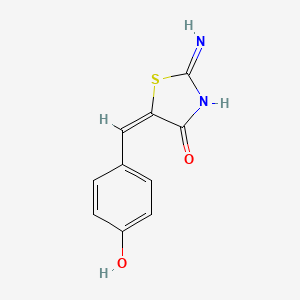
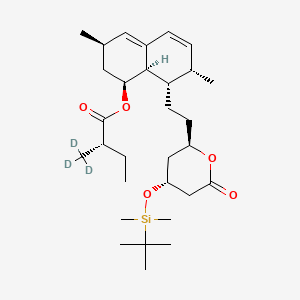
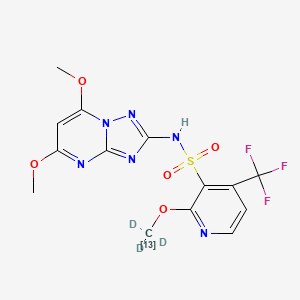
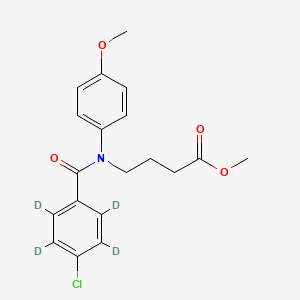
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
